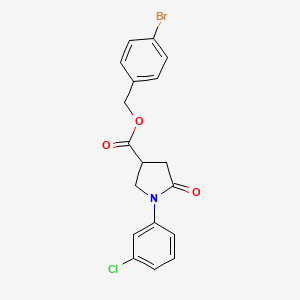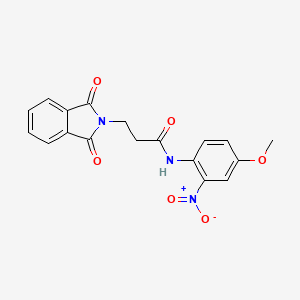![molecular formula C23H26N2O3S B4145260 N-[4-(butan-2-yl)phenyl]-N~2~-methyl-N~2~-(naphthalen-2-ylsulfonyl)glycinamide](/img/structure/B4145260.png)
N-[4-(butan-2-yl)phenyl]-N~2~-methyl-N~2~-(naphthalen-2-ylsulfonyl)glycinamide
Overview
Description
N-[4-(butan-2-yl)phenyl]-N~2~-methyl-N~2~-(naphthalen-2-ylsulfonyl)glycinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-N~2~-methyl-N~2~-(naphthalen-2-ylsulfonyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of the glycinamide backbone, followed by the introduction of the 4-sec-butylphenyl group through a Friedel-Crafts alkylation reaction. The methyl group is then added via a methylation reaction, and finally, the 2-naphthylsulfonyl group is introduced through a sulfonylation reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient mixing and heat transfer, and implementing purification techniques such as crystallization or chromatography to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-yl)phenyl]-N~2~-methyl-N~2~-(naphthalen-2-ylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, reduction could produce amines or alcohols, and substitution reactions could result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[4-(butan-2-yl)phenyl]-N~2~-methyl-N~2~-(naphthalen-2-ylsulfonyl)glycinamide has several scientific research applications:
Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological molecules and potential as a biochemical probe.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-N~2~-methyl-N~2~-(naphthalen-2-ylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-sec-butylphenyl)amino]carbonothioyl}-1-naphthamide
- N-(4-sec-butylphenyl)-N’-(2-methyl-4-nitrophenyl)thiourea
- 2-(4-sec-butylphenyl)-N’-(3-methoxy-4-propoxybenzylidene)-4-quinolinecarbohydrazide
Uniqueness
Compared to similar compounds, N-[4-(butan-2-yl)phenyl]-N~2~-methyl-N~2~-(naphthalen-2-ylsulfonyl)glycinamide stands out due to its specific combination of substituents, which confer unique chemical and physical properties
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-4-17(2)18-9-12-21(13-10-18)24-23(26)16-25(3)29(27,28)22-14-11-19-7-5-6-8-20(19)15-22/h5-15,17H,4,16H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNKRDJJDOSQRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4145189.png)
![2-(4-benzoylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B4145194.png)
![1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4145200.png)
![3-(Benzylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4145204.png)
![4-chloro-N-methyl-N-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4145218.png)

![N-(2,3-dimethylphenyl)-2-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B4145233.png)
![3-({[4-benzyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4145236.png)

![3-[4-(2-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4145249.png)
![N-cyclopentyl-4-oxo-4-[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]butanamide](/img/structure/B4145264.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4145271.png)
![2-{2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethoxy}-N-(4-methoxy-2-nitrophenyl)benzamide](/img/structure/B4145274.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenoxyethyl)acetamide](/img/structure/B4145279.png)
